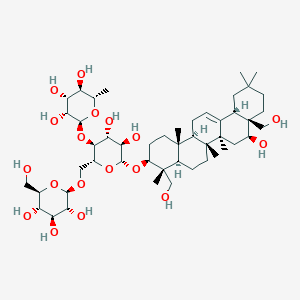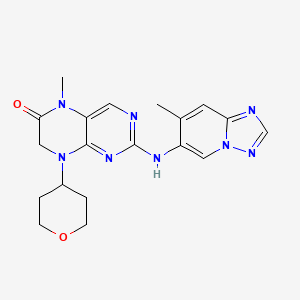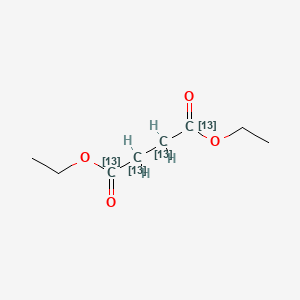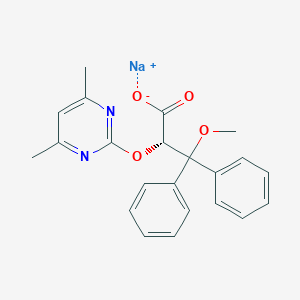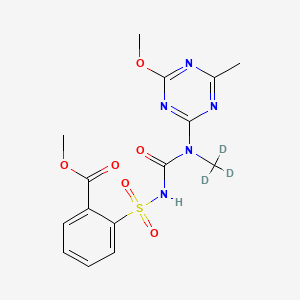
Tribenuron-methyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tribenuron-methyl-d3 is a deuterated form of tribenuron-methyl, a sulfonylurea herbicide. This compound is primarily used for controlling broadleaf weeds in cereal crops. The deuterated form is often used in scientific research to study the metabolism and environmental fate of the herbicide due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tribenuron-methyl-d3 involves the incorporation of deuterium atoms into the tribenuron-methyl molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of deuterated starting materials, such as deuterated methanol (CD3OD).
Formation of Intermediate: The intermediate compound is formed by reacting deuterated methanol with appropriate reagents under controlled conditions.
Final Product: The intermediate is then reacted with other chemicals to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of deuterated starting materials are prepared.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Tribenuron-methyl-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides and sulfones, while reduction can yield amines and alcohols.
科学研究应用
Tribenuron-methyl-d3 has a wide range of scientific research applications:
Chemistry: It is used to study the reaction mechanisms and pathways of sulfonylurea herbicides.
Biology: Researchers use it to investigate the metabolic pathways and environmental fate of herbicides in plants and soil.
Medicine: The compound is studied for its potential effects on human health and its role in developing herbicide-resistant crops.
Industry: It is used in the development of new herbicides and in environmental monitoring studies.
作用机制
Tribenuron-methyl-d3 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the cessation of plant growth and ultimately plant death. The molecular targets and pathways involved include the ALS enzyme and the associated biosynthetic pathways for amino acids like isoleucine, leucine, and valine .
相似化合物的比较
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action.
Metsulfuron-methyl: A sulfonylurea herbicide used for broadleaf weed control.
Bensulfuron-methyl: Used for controlling weeds in rice paddies.
Uniqueness
Tribenuron-methyl-d3 is unique due to its deuterated form, which makes it particularly useful in scientific research. The stable isotopic labeling allows for precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with non-deuterated compounds .
属性
分子式 |
C15H17N5O6S |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-(trideuteriomethyl)carbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22)/i2D3 |
InChI 键 |
VLCQZHSMCYCDJL-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C1=NC(=NC(=N1)C)OC)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
规范 SMILES |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


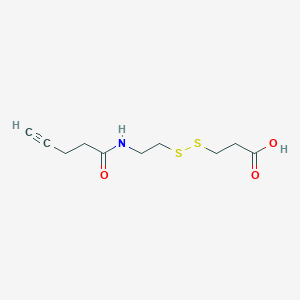


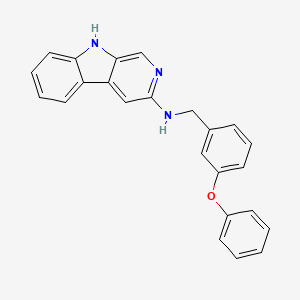

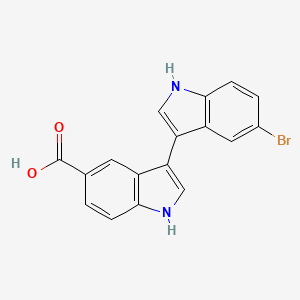
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)
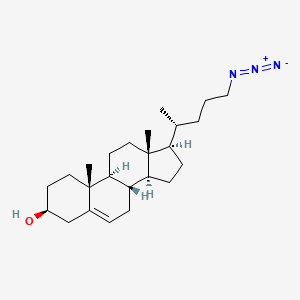
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
